![molecular formula C15H21NO B5709205 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B5709205.png)
1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline (EBTHQ) is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a number of biochemical and physiological effects in the body. These effects include a reduction in inflammation, oxidative stress, and cancer cell growth. 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline is its unique structure, which makes it a promising candidate for use in various fields of scientific research. However, there are also limitations to the use of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline in lab experiments. One of the main limitations is the difficulty of synthesizing the compound, which can be time-consuming and expensive. Additionally, the mechanism of action of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, which can make it difficult to interpret the results of lab experiments.
Zukünftige Richtungen
There are many future directions for the study of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline. One area of research is in the development of new drugs for the treatment of various diseases, including inflammation, oxidative stress, and cancer. Another area of research is in the study of the mechanism of action of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline, which could lead to a better understanding of its potential applications in scientific research. Additionally, the synthesis of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline could be further optimized to improve yields and purity of the compound.
Synthesemethoden
1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process, starting with the reaction of 2-ethylbutyric acid with acetic anhydride to form the corresponding anhydride. This anhydride is then reacted with aniline to produce the desired product, 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline. The synthesis of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has been optimized and improved over the years, resulting in high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the development of new drugs for these diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-ethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-12(4-2)15(17)16-11-7-9-13-8-5-6-10-14(13)16/h5-6,8,10,12H,3-4,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFOXGPTEVRMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethylbutan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.